molecular formula C19H12N2O2S B2838347 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379248-84-7

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B2838347
CAS No.: 379248-84-7
M. Wt: 332.38
InChI Key: BYOFGWKOPRCCDL-UHFFFAOYSA-N
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Description

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a complex organic compound with the molecular formula C19H12N2O2S. It is known for its unique structure, which combines a thienopyrimidine core with a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyrimidine core. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thienopyrimidine-4-ones . This intermediate can then be further reacted with benzaldehyde derivatives under specific conditions to form the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it may inhibit certain enzymes or interfere with cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can be compared with other thienopyrimidine derivatives:

Properties

IUPAC Name

4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-11-13-6-8-15(9-7-13)23-18-16-10-17(14-4-2-1-3-5-14)24-19(16)21-12-20-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOFGWKOPRCCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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